molecular formula C26H25N5O2 B2541958 5-methyl-7-(2-methylpropyl)-2-(naphthalen-1-ylmethyl)-3-pyridin-4-yl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione CAS No. 482584-49-6

5-methyl-7-(2-methylpropyl)-2-(naphthalen-1-ylmethyl)-3-pyridin-4-yl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Cat. No. B2541958
CAS RN: 482584-49-6
M. Wt: 439.519
InChI Key: NNZDBCPMOOEFTE-UHFFFAOYSA-N
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Description

7-isobutyl-5-methyl-2-(1-naphthylmethyl)-3-(4-pyridyl)alloxanthine is a pyrazolopyrimidine that is alloxanthine which is substituted at positions 2, 3, 5, and 7 by 1-naphthylmethyl, 4-pyridyl, methyl, and isobutyl groups, respectively. It derives from an alloxanthine.

Scientific Research Applications

Antioxidant Evaluation

The compound has been utilized in the synthesis of various derivatives, such as imidazolopyrazole and imidazolopyrimidine, which were screened for their antioxidant properties. Some of these derivatives exhibited promising activities in protecting DNA from damage induced by bleomycin (Gouda, 2012).

Synthesis of Novel Pyrazolo[4,3-c]Pyridine Derivatives

This compound was used as a precursor in the synthesis of novel pyrazolo[4,3-c]pyridine derivatives. These derivatives were then investigated for various chemical properties and applications, demonstrating the compound's versatility in chemical synthesis (Metwally & Deeb, 2018).

Anticancer Activity

Certain derivatives synthesized from this compound were investigated for their anticancer activity, particularly against human breast, liver, and colon carcinoma cell lines. This research indicates the potential use of these derivatives in developing new anticancer drugs (Metwally & Deeb, 2018).

Synthesis of Nucleoside Analogues

Derivatives of this compound have been explored in the synthesis of various nucleoside analogues. These analogues are important in the field of medicinal chemistry, as they have potential applications in treating various diseases and conditions (Rao et al., 2009).

Development of Chemosensors

The compound has been utilized in the synthesis of naphthoquinone-based chemosensors for transition metal ions. These chemosensors demonstrate selectivity and sensitivity, which are crucial for applications in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).

Structural Characterization

The compound has also been a subject of research for structural characterization, contributing to the understanding of its chemical properties and potential applications in various fields like material science (Aggarwal et al., 2009).

properties

IUPAC Name

5-methyl-7-(2-methylpropyl)-2-(naphthalen-1-ylmethyl)-3-pyridin-4-ylpyrazolo[3,4-d]pyrimidine-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O2/c1-17(2)15-30-24-22(25(32)29(3)26(30)33)23(19-11-13-27-14-12-19)31(28-24)16-20-9-6-8-18-7-4-5-10-21(18)20/h4-14,17H,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZDBCPMOOEFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=NN(C(=C2C(=O)N(C1=O)C)C3=CC=NC=C3)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This compound was made following the procedure described above, starting with 6-hydrazino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione, and condensing first with 1-naphthaldehyde, followed by isonicotinaldehyde. Mass: 439.79 (M+H).
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